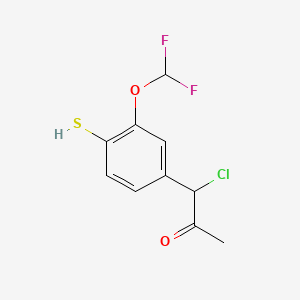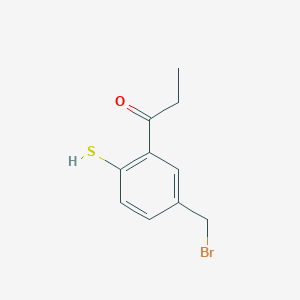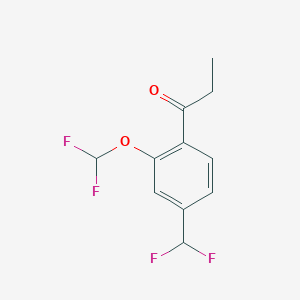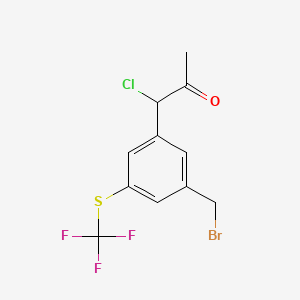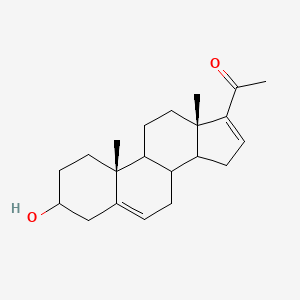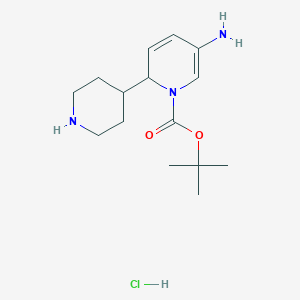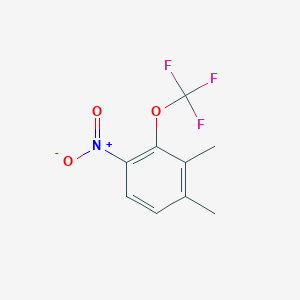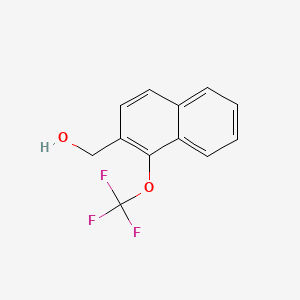
1-(Trifluoromethoxy)naphthalene-2-methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Trifluoromethoxy)naphthalene-2-methanol is a chemical compound with the molecular formula C12H9F3O2 and a molecular weight of 242.19 g/mol . This compound features a trifluoromethoxy group attached to a naphthalene ring, which is further connected to a methanol group. The trifluoromethoxy group is known for its high electronegativity and lipophilicity, making it a valuable moiety in various chemical applications .
Preparation Methods
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be facilitated by using innovative trifluoromethoxylation reagents that have been developed to make the synthesis more accessible . The reaction conditions often involve the use of specific catalysts and controlled environments to ensure the successful incorporation of the trifluoromethoxy group.
Chemical Reactions Analysis
1-(Trifluoromethoxy)naphthalene-2-methanol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under specific conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(Trifluoromethoxy)naphthalene-2-methanol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique properties make it useful in studying biological systems and interactions.
Medicine: Its high lipophilicity and stability are advantageous in drug design and development.
Industry: The compound is used in the production of agrochemicals and materials due to its stability and reactivity
Mechanism of Action
The mechanism of action of 1-(Trifluoromethoxy)naphthalene-2-methanol involves its interaction with molecular targets through its trifluoromethoxy group. This group enhances the compound’s ability to interact with various biological pathways and molecular targets, leading to its effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
1-(Trifluoromethoxy)naphthalene-2-methanol can be compared with other similar compounds, such as:
1,1,1-Trifluoro-2-(2-methoxyethoxy)methoxy ethane: This compound also contains a trifluoromethoxy group and is used in similar applications.
Methyl trifluoroacetate: Another compound with a trifluoromethyl group, used in various chemical reactions.
The uniqueness of this compound lies in its specific structure, which combines the trifluoromethoxy group with a naphthalene ring and a methanol group, providing distinct chemical and physical properties.
Properties
Molecular Formula |
C12H9F3O2 |
|---|---|
Molecular Weight |
242.19 g/mol |
IUPAC Name |
[1-(trifluoromethoxy)naphthalen-2-yl]methanol |
InChI |
InChI=1S/C12H9F3O2/c13-12(14,15)17-11-9(7-16)6-5-8-3-1-2-4-10(8)11/h1-6,16H,7H2 |
InChI Key |
KZUXIDWQWAEGMN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Bromo-2',3'-dihydrospiro[imidazolidine-4,1'-indene]-2,5-dione](/img/structure/B14060407.png)
